![molecular formula C15H12Cl2N4O B1665539 Adjudin CAS No. 252025-52-8](/img/structure/B1665539.png)
Adjudin
Overview
Description
Adjudin (AF-2364) is a drug under development as a potential non-hormonal male contraceptive drug. It works by blocking the production of sperm in the testes, but without affecting testosterone production .
Synthesis Analysis
Adjudin has been identified as a small molecule in a beta cell screen using zebrafish . It has shown to improve beta cell maturation, hepatic glucose uptake, and glucose homeostasis .Molecular Structure Analysis
Adjudin’s molecular formula is C15H12Cl2N4O, and its molecular weight is 335.19 . The structure of Adjudin has been studied using computational structure prediction and molecular docking analysis .Chemical Reactions Analysis
Adjudin has been found to interact with various biological systems. For instance, it has been shown to increase insulin expression and calcium response to glucose in beta cells . It also decreases glucose levels after beta cell ablation in zebrafish .Scientific Research Applications
Diabetes Treatment
Adjudin has been found to improve beta cell maturation, hepatic glucose uptake, and overall glucose homeostasis . It increases insulin expression and the calcium response to glucose in beta cells, and decreases glucose levels after beta cell ablation in zebrafish . In mice, adjudin improves beta cell function, decreases beta cell proliferation, and enhances glucose responsive insulin secretion by decreasing basal insulin secretion . This suggests that Adjudin could be a promising approach for future diabetes therapies .
Male Contraception
Adjudin is a non-hormonal male contraceptive that effectively induces reversible male infertility without perturbing the serum concentrations of follicle-stimulating hormone (FSH), testosterone, and inhibin B . It exerts its effects preferentially by perturbing the testis-specific actin-rich adherens junction (AJ) at the Sertoli–spermatid interface known as apical ectoplasmic specialization (apical ES), thereby effectively inducing spermatid exfoliation .
Anti-Cancer Effects
Adjudin has shown potential anti-cancer effects by triggering mitochondrial dysfunction via a loss of mitochondrial membrane potential . It serves as a hexokinase 2 inhibitor by reducing cellular ATP level . Additionally, Adjudin induces cancer cell apoptosis via the caspase-3-dependent pathway .
Liver Function Improvement
Adjudin promotes glucose uptake in the liver of zebrafish in an insulin-independent manner . It similarly promotes glucose consumption in primary human hepatocyte spheroids with insulin resistance . This suggests that Adjudin could be used to improve liver function, particularly in conditions of insulin resistance .
Spermatogenesis Regulation
Adjudin does not perturb germ cell development nor germ cell function . It has no effects on Sertoli cell–cell AJ called basal ectoplasmic specialization (basal ES), which, together with tight junction constitute the blood-testis barrier (BTB), unless an acute dose of adjudin is used . Adjudin also does not perturb the population of spermatogonial stem cells nor Sertoli cells in the testis .
Microtubule Regulation
Adjudin exerts its contraceptive effects through changes in microtubule associated proteins (MAPs) and signaling proteins mTORC1/rpS6 and p-FAK-Y407 . These findings are important to not only study adjudin-mediated male infertility but also the biology of spermatogenesis .
Mechanism of Action
Target of Action
Adjudin, also known as AF-2364, is a non-hormonal male contraceptive . Its primary targets are the actin-rich adherens junctions (AJ) at the Sertoli–spermatid interface, known as apical ectoplasmic specialization (apical ES) . These junctions play a crucial role in the attachment of germ cells, particularly spermatids, to Sertoli cells .
Mode of Action
Adjudin exerts its effects by disrupting the testis-specific actin-rich adherens junction (AJ) at the Sertoli–spermatid interface . This disruption effectively induces spermatid exfoliation, leading to reversible male infertility .
Biochemical Pathways
Adjudin exerts its contraceptive effects through changes in microtubule-associated proteins (MAPs) and signaling proteins mTORC1/rpS6 and p-FAK-Y407 . These proteins are involved in the function of apical ES, basal ES, and BTB . The disruption of these pathways leads to the detachment of spermatids from the Sertoli cells .
Pharmacokinetics
It is known that adjudin is capable of inducing its effects locally in the seminiferous epithelium of the testes .
Result of Action
The primary result of Adjudin’s action is the induction of reversible male infertility . By disrupting the actin-rich adherens junctions (AJ) at the Sertoli–spermatid interface, Adjudin effectively induces spermatid exfoliation . This leads to the loss of immature spermatids from the epithelium .
Action Environment
The action of Adjudin is localized to the seminiferous epithelium of the testes It is known that adjudin’s action is apparently restricted to the apical es , suggesting that its effects are likely to be influenced by the local environment within the testes.
Safety and Hazards
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]indazole-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c16-10-6-5-9(12(17)7-10)8-21-13-4-2-1-3-11(13)14(20-21)15(22)19-18/h1-7H,8,18H2,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENCPJAAXKBIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040383 | |
Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide | |
CAS RN |
252025-52-8 | |
Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252025-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adjudin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252025528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ADJUDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZT8V72829 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Adjudin primarily targets the apical ectoplasmic specialization (apical ES), a testis-specific anchoring junction type, disrupting spermatid adhesion to Sertoli cells. [, , ] This disruption is mediated by several mechanisms:
- Targeting Actin Filament Bundles: Adjudin suppresses the expression of Eps8, an actin capping and bundling protein, leading to destabilization of actin filament bundles at the apical ES. [, ]
- Inducing Unwanted Actin Branching: Adjudin mis-localizes Arp3, a component of the Arp2/3 complex that induces actin nucleation/branching, causing actin branching that further disrupts actin filament bundles. [, ]
- Disrupting Endocytic Vesicle Trafficking: Adjudin blocks the expression of PAR6 and 14-3-3, disrupting the homeostasis of endocytic vesicle-mediated protein trafficking and increasing protein endocytosis, ultimately destabilizing cell adhesion. []
A: * Molecular Formula: C15H11Cl2N3O [, ]* Molecular Weight: 319.18 g/mol [, ]* Spectroscopic Data: While the provided research papers do not include detailed spectroscopic data, synthesis and characterization of Adjudin has been previously reported. []
ANone: The provided research papers primarily focus on the biological activity and mechanism of Adjudin. Information on material compatibility and stability under various non-biological conditions is limited.
A: Adjudin is not known to possess catalytic properties. Its primary mechanism of action revolves around disrupting protein-protein interactions and altering cellular signaling pathways, not catalyzing chemical reactions. [, , , , ]
A: Yes, molecular modeling has been used to investigate Adjudin's interaction with Breast Cancer Resistance Protein (BCRP), specifically identifying potential binding domains. This information could be valuable in designing Adjudin analogs with improved efficacy in downregulating BCRP and enhancing transport across the blood-testis barrier. []
- Drug particle micronization: Reducing particle size to <50 μm can increase solubility and bioavailability. []
- Co-grinding with ß-cyclodextrin: This technique can enhance solubility and dissolution rate, improving bioavailability. []
- Nanotechnology-based delivery: Studies have explored using nanoparticles, such as multidrug magnetic mesoporous silica nanoparticles, to deliver Adjudin to the apical compartment of the seminiferous epithelium. [, ]
ANone: The provided research papers primarily focus on the biological activity and mechanism of Adjudin, with limited information directly addressing SHE regulations. Further investigation and compliance with relevant regulatory guidelines are necessary for any potential clinical development.
ANone: Research indicates:
- Absorption: Adjudin can be administered orally or intravenously. []
- Bioavailability: Intravenous administration exhibits higher bioavailability compared to oral administration. []
- Distribution: Adjudin primarily exerts its effects locally in the seminiferous epithelium. [, ]
A:
- In vitro: Adjudin effectively disrupts Sertoli-germ cell adhesion in cell culture models. [, , ]
- In vivo:
- Adjudin induces germ cell loss from the seminiferous epithelium in various animal models, including rats, rabbits, and dogs, leading to infertility. [, , , , ]
- The effects of Adjudin are reversible; spermatogenesis and fertility rebound after cessation of treatment. [, , , ]
- Adjudin's efficacy is associated with its bioavailability. [, , ]
ANone: The provided research papers do not discuss specific resistance mechanisms to Adjudin or cross-resistance with other compounds.
ANone: While Adjudin effectively induces reversible infertility, its development as a male contraceptive has been hindered by toxicity concerns:
- Subchronic toxicity: Adjudin has shown subchronic toxicity in animal studies. []
- Blood-testis barrier disruption: High doses of Adjudin can disrupt the blood-testis barrier, potentially leading to irreversible infertility. []
ANone: Several strategies have been investigated to improve Adjudin's delivery and targeting:
- Drug particle micronization and co-grinding with ß-cyclodextrin: These techniques aim to improve solubility and bioavailability. []
- Nanotechnology-based delivery: Studies have explored using nanoparticles to deliver Adjudin specifically to the seminiferous epithelium, enhancing efficacy and potentially reducing systemic toxicity. [, ]
ANone: While initially investigated as a male contraceptive, Adjudin research has revealed its potential in other areas:
- Anti-cancer activity: Adjudin has demonstrated anti-cancer effects in various in vitro and in vivo models, particularly against drug-resistant cancer cells. [, , , ] This has opened avenues for exploring its use in combination therapies, such as with paclitaxel or doxorubicin. [, ]
- Anti-inflammatory effects: Research suggests that Adjudin can attenuate neuroinflammation, potentially benefiting conditions like stroke and traumatic brain injury. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.